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Compound of Interest

Compound Name: 3-ethynyl-4-methyl-1H-pyrazole

CAS No.: 2137742-39-1

Cat. No.: B6618606

Get Quote

Executive Summary
3-Ethynyl-4-methyl-1H-pyrazole (CAS: 2137742-39-1) is a high-value heterocyclic building

block, primarily utilized in fragment-based drug discovery (FBDD) and "click" chemistry

applications. Its terminal alkyne moiety serves as a versatile handle for copper-catalyzed azide-

alkyne cycloaddition (CuAAC), while the pyrazole core offers hydrogen-bonding motifs critical

for kinase inhibitor scaffolds.

This technical guide details the synthesis, isolation, and rigorous structure elucidation of this

compound. It addresses the specific challenge of annular tautomerism (3- vs. 5-position)

characteristic of N-unsubstituted pyrazoles, providing a definitive spectroscopic framework for

identification.
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Property Detail

IUPAC Name 3-Ethynyl-4-methyl-1H-pyrazole

CAS Number 2137742-39-1

Molecular Formula C₆H₆N₂

Molecular Weight 106.13 g/mol

SMILES CC1=C(C#C)N=CN1

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, MeOH, DCM; sparingly

soluble in water

Synthesis: The Ohira-Bestmann Homologation
While Sonogashira coupling is a valid route, the most robust and scalable method for

synthesizing 3-ethynyl-4-methyl-1H-pyrazole avoids transition metal contamination by using

the Seyferth-Gilbert homologation (specifically the Ohira-Bestmann modification) on the

corresponding aldehyde.

Reaction Scheme
The transformation converts 4-methyl-1H-pyrazole-3-carbaldehyde directly to the terminal

alkyne using the Ohira-Bestmann reagent (dimethyl 1-diazo-2-oxopropylphosphonate).[1][2]
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Caption: One-pot homologation workflow converting the aldehyde precursor to the terminal

alkyne via a diazo intermediate.

Experimental Protocol
Step 1: Reagent Preparation

Dissolve 4-methyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in anhydrous Methanol (0.5 M

concentration).

Cool the solution to 0 °C (ice bath).

Add Potassium Carbonate (K₂CO₃) (2.0 eq) followed by Ohira-Bestmann reagent (1.2 eq).

Note: The base generates the active diazo-phosphonate anion in situ.[2]

Step 2: Reaction & Workup

Stir at 0 °C for 30 minutes, then warm to Room Temperature (25 °C) and stir for 12 hours.

Quench: Dilute with saturated NaHCO₃ solution.

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine.

Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography

(Gradient: 0-50% EtOAc in Hexanes).

Critical Control Point: The reaction produces N₂ gas. Ensure adequate venting.

Structure Elucidation
The elucidation relies on distinguishing the target from its regioisomers (e.g., 4-ethynyl-3-

methyl) and characterizing the tautomeric equilibrium.

Mass Spectrometry (MS)[4]
Method: LC-MS (ESI+)

Result: Observed [M+H]⁺ = 107.1 m/z.
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Fragmentation: A characteristic fragment at m/z 80 may be observed, corresponding to the

loss of HCN or C₂H₂, typical for pyrazoles.

Infrared Spectroscopy (FT-IR)
IR provides the first confirmation of the alkyne functionality.

Frequency (cm⁻¹) Assignment Diagnostic Value

3250 - 3300 ≡C-H Stretch
Sharp, strong band confirming

terminal alkyne.

2100 - 2150 C≡C Stretch

Weak to medium band (often

weak in internal alkynes, but

visible here).

3100 - 3200 N-H Stretch

Broad band, confirms

unsubstituted pyrazole

nitrogen.

Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool. The spectra will show broadening due to annular tautomerism (rapid

proton exchange between N1 and N2).

Tautomerism: The "Breathe" of the Ring
In solution (especially DMSO-d₆), the H on N1 rapidly migrates to N2. This makes the C3 and

C5 positions "average" out on the NMR timescale, or appear as broad distinct signals if

exchange is slow (low temp).

Tautomer A: 3-ethynyl-4-methyl-1H-pyrazole

Tautomer B: 5-ethynyl-4-methyl-1H-pyrazole (Identical chemically, but distinct if N is fixed).

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)
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Shift (δ ppm) Multiplicity Integration Assignment Notes

12.80 Broad s 1H NH

Exchangeable

with D₂O. Very

broad due to

tautomerism.

7.60 s 1H H-5

Pyrazole ring

proton. Shifts

upfield/downfield

depending on

tautomer ratio.

4.25 s 1H ≡C-H

Terminal alkyne

proton. May

show small long-

range coupling.

2.15 s 3H CH₃
Methyl group at

C4.

Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)
Shift (δ ppm) Assignment Mechanistic Insight

142.0 C-3 (or C-5)
Quaternary carbon attached to

the alkyne.

130.5 C-5 (or C-3)
Methine carbon (CH) of the

pyrazole ring.

116.0 C-4
Quaternary carbon bearing the

methyl group.

82.5 -C≡ Internal alkyne carbon.

76.0 ≡CH Terminal alkyne carbon.

10.5 CH₃ Methyl carbon.

Advanced Elucidation: 2D NMR Logic

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6618606?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To prove the 3-ethynyl-4-methyl regiochemistry (vs. 4-ethynyl-3-methyl), HMBC (Heteronuclear

Multiple Bond Correlation) is required.

Differentiation Logic
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If Methyl was at C3:
Methyl would correlate to

N-H carbons only, not C-Alkyne.
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Caption: HMBC correlations confirming the 3,4-substitution pattern. The Methyl group shows

correlations to both the Alkyne-bearing carbon (C3) and the Methine carbon (C5).

Self-Validation Checklist
Does the Methyl correlate to the Alkyne-bearing carbon?

Yes: In the 3-ethynyl-4-methyl isomer, the methyl protons (at C4) are 3 bonds away from

C3 (alkyne-bearing). You will see a cross-peak.

No: In the 4-ethynyl-3-methyl isomer, the methyl (at C3) is 3 bonds away from C4 (alkyne-

bearing).

Differentiation: The key is the H-5 proton. In the target structure, H-5 is a singlet. In the 4-

ethynyl-3-methyl isomer, the proton is also a singlet but would show different NOE

interactions. The most robust proof is the ¹³C shift of the alkyne-bearing carbon: C3

(adjacent to N) is typically more deshielded (~140-150 ppm) than C4 (~100-115 ppm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comprehensive Structure Elucidation of 3-Ethynyl-4-
methyl-1H-pyrazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6618606/docs#comprehensive-structure-elucidation-
of-3-ethynyl-4-methyl-1h-pyrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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